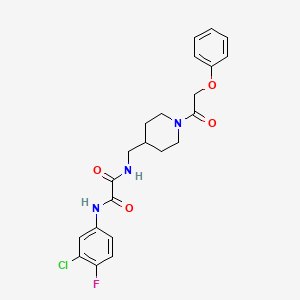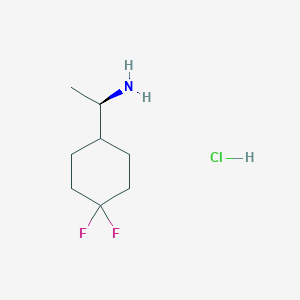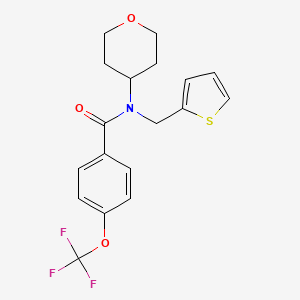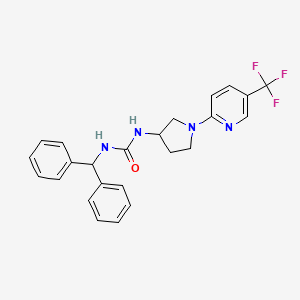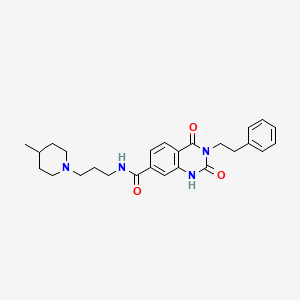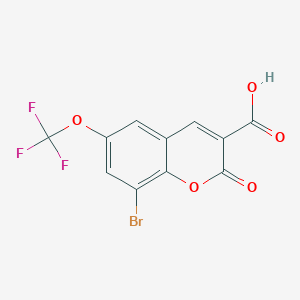
8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-6-trifluoromethoxyquinoline is a quinoline-based molecule with numerous potential applications in various fields of research and industry. It has a molecular formula of C10H5BrF3NO and a molecular weight of 292.05 .
Molecular Structure Analysis
The molecular structure of 8-Bromo-6-trifluoromethoxyquinoline is represented as C1=CC2=CC(=CC(=C2N=C1)Br)OC(F)(F)F .Physical And Chemical Properties Analysis
The compound has a boiling point of 286.9±35.0 °C, a density of 1.684±0.06 g/cm3, and a pKa of 1.32±0.20 . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
GPR35 Agonist Research
One significant application of 8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid derivatives is their role in GPR35 agonism. The G protein-coupled receptor 35 (GPR35) is implicated in various physiological and pathophysiological processes. Research led by Thimm et al. (2013) detailed the development of a potent and selective GPR35 agonist, highlighting its potential as a tool for understanding the receptor's functions and considering it as a drug target (Thimm, Funke, Meyer, & Müller, 2013). Similarly, Funke et al. (2013) identified 8-amido-chromen-4-one-2-carboxylic acid derivatives as novel agonists for GPR35, marking a stride in the search for compounds with high selectivity and potency in GPR35 modulation (Funke, Thimm, Schiedel, & Müller, 2013).
Fluorescence Studies
Chromene compounds, including those similar to this compound, have been studied for their fluorescence properties. Shi, Liang, and Zhang (2017) synthesized and characterized various benzo[c]coumarin carboxylic acids, reporting remarkable fluorescence in both ethanol solutions and solid state due to a larger conjugated system and various hydrogen bonds in their structures (Shi, Liang, & Zhang, 2017).
Synthetic Methodology and Structural Analysis
The synthesis of chromene derivatives, including the this compound, is a vital area of study. Zhu et al. (2014) established a rapid synthesis method for 4-oxo-4H-chromene-3-carboxylic acid, a crucial intermediate for many biologically active compounds (Zhu et al., 2014). Additionally, Wen et al. (2008) and Santos‐Contreras et al. (2007) investigated the crystal structures of various chromene compounds, providing insight into their molecular arrangements and interactions, which is essential for understanding their chemical behavior and potential applications (Wen, Chen, & Liu, 2008); (Santos‐Contreras et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
8-bromo-2-oxo-6-(trifluoromethoxy)chromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4BrF3O5/c12-7-3-5(20-11(13,14)15)1-4-2-6(9(16)17)10(18)19-8(4)7/h1-3H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYDEJHTBQEWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1OC(F)(F)F)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4BrF3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2444887.png)
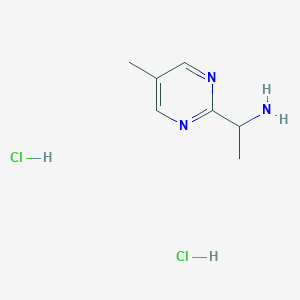
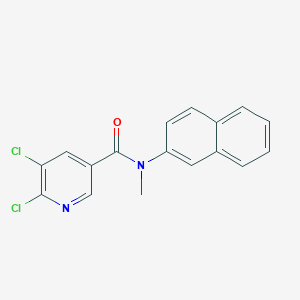
![ethyl 4-({3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}amino)piperidine-1-carboxylate](/img/structure/B2444892.png)

